5-Methyl-N-phenylisoxazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-N-phenylisoxazole-4-sulfonamide is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential . The sulfonamide group in this compound adds to its significance, as sulfonamides are well-known for their antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N-phenylisoxazole-4-sulfonamide can be achieved through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with olefins or methyl crotonate derivatives . This reaction is regioselective and leads to the formation of the desired isoxazole derivatives. Another method involves the oxidative coupling of thiols and amines, which is an efficient and environmentally friendly process .
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often involves large-scale oxidative coupling reactions. These reactions are scalable and can be carried out under moderate reaction conditions, making them suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-N-phenylisoxazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to sulfinamides or sulfenamides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfinamides, and substituted isoxazole derivatives .
Scientific Research Applications
5-Methyl-N-phenylisoxazole-4-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for treating bacterial infections and cancer.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-N-phenylisoxazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes, such as dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methyl-N-phenylisoxazole-4-sulfonamide include:
Sulfonamides: Such as sulfamethoxazole and sulfadiazine, which also have antimicrobial properties.
Isoxazoles: Such as 3,5-disubstituted isoxazoles, which have similar heterocyclic structures.
Uniqueness
What sets this compound apart is its unique combination of the isoxazole and sulfonamide groups, which endows it with a distinct set of biological activities and therapeutic potential .
Properties
Molecular Formula |
C10H10N2O3S |
---|---|
Molecular Weight |
238.27 g/mol |
IUPAC Name |
5-methyl-N-phenyl-1,2-oxazole-4-sulfonamide |
InChI |
InChI=1S/C10H10N2O3S/c1-8-10(7-11-15-8)16(13,14)12-9-5-3-2-4-6-9/h2-7,12H,1H3 |
InChI Key |
FBOHFMUZBGXIEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)S(=O)(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.